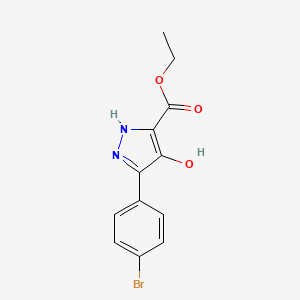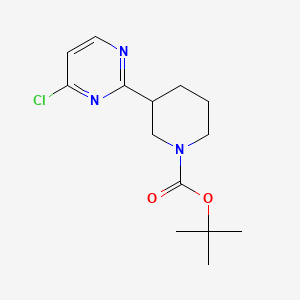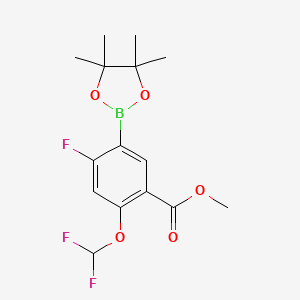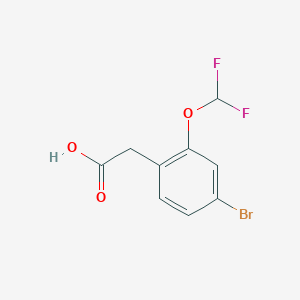
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 5, a hydroxy group at position 4, and an ethyl ester group at position 3 of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Ammonia (NH₃), organolithium reagents (RLi)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a phenyl derivative
Substitution: Formation of amino or alkyl derivatives
科学的研究の応用
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromophenyl and hydroxy groups can enhance its binding affinity and specificity for these targets .
類似化合物との比較
Similar Compounds
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a pyrazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with additional substituents.
Uniqueness
Ethyl 5-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. Its bromophenyl group allows for various substitution reactions, while the hydroxy and ester groups enable oxidation and reduction reactions. This versatility makes it a valuable compound in synthetic chemistry and drug development .
特性
分子式 |
C12H11BrN2O3 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC名 |
ethyl 3-(4-bromophenyl)-4-hydroxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)10-11(16)9(14-15-10)7-3-5-8(13)6-4-7/h3-6,16H,2H2,1H3,(H,14,15) |
InChIキー |
KSWMPKXLOQKTKI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)


![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)



![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)


